molecular formula C7H6F2OS B2902534 4,5-Difluoro-2-methoxy-benzenethiol CAS No. 2168380-50-3

4,5-Difluoro-2-methoxy-benzenethiol

Cat. No.: B2902534
CAS No.: 2168380-50-3
M. Wt: 176.18
InChI Key: FSNQJWBDKSKSQE-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxy-benzenethiol is a specialized chemical building block designed for research and development applications, particularly in medicinal chemistry and materials science. This compound features a thiol (-SH) functional group adjacent to a difluoro-methoxy benzene core, a structure that suggests significant potential for creating novel compounds. The incorporation of fluorine atoms is a well-established strategy in drug discovery to fine-tune the metabolic stability, lipophilicity, and bioavailability of candidate molecules . The difluoromethoxy-thioether (S-CF2H) motif, which can be derived from this thiol, is of high interest because it can act as a hydrogen bond donor, mimicking groups like alcohols and thiols, and can modulate the physicochemical properties of a molecule . Researchers can utilize this compound as a key intermediate in metal-catalyzed cross-coupling reactions, such as the Ullmann reaction, to synthesize complex aryl thioethers . These thioethers are valuable scaffolds in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, as well as in the creation of ligands for various biological targets . Furthermore, the structural motif makes it a promising candidate for developing advanced materials, including polymers and ligands for metal complexes used in catalysis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-difluoro-2-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNQJWBDKSKSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168380-50-3
Record name 4,5-difluoro-2-methoxybenzene-1-thiol
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Contextualization Within Organofluorine Chemistry Research

Organofluorine chemistry has become a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.org The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chinesechemsoc.orgresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org This prevalence is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. chinesechemsoc.org These properties can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. chinesechemsoc.orgmdpi.com

The development of novel fluorinating reagents and synthetic methodologies has been a major focus of the field, enabling the precise and efficient introduction of fluorine and fluorinated groups into a wide array of organic scaffolds. chinesechemsoc.org Compounds like 4,5-Difluoro-2-methoxy-benzenethiol are products of this advancement, providing researchers with pre-functionalized aromatic rings that can be readily incorporated into more complex structures. The presence of multiple fluorine atoms on the benzene (B151609) ring, as in this specific thiol, can further enhance the desirable effects of fluorination. acs.org

Overview of Arenethiols As Key Synthetic Intermediates and Catalytic Species in Modern Organic Synthesis

Arenethiols, also known as thiophenols, are a versatile class of organic compounds characterized by a sulfhydryl group (-SH) attached to an aromatic ring. They serve as crucial intermediates in a multitude of organic transformations. thieme-connect.comresearchgate.net The thiol group is a potent nucleophile and can readily participate in various bond-forming reactions, making arenethiols valuable precursors for the synthesis of thioethers, which are present in numerous biologically active compounds and materials. thieme-connect.commdpi.com

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the construction of carbon-sulfur bonds, and arenethiols are common coupling partners in these processes. thieme-connect.com Furthermore, the sulfur atom in arenethiols can act as a ligand for transition metals, leading to their use in the development of novel catalysts. researchgate.net The reactivity of the thiol group can be finely tuned by the nature and position of other substituents on the aromatic ring, allowing for a high degree of control in synthetic design. researchgate.net

Strategic Importance of Fluorine and Methoxy Substituents in Aromatic Systems Within Chemical Research

Methodologies for Introducing Difluoroaryl and Methoxy Moieties onto Aromatic Scaffolds

The construction of the 4,5-difluoro-2-methoxy-benzene framework is a critical first step. This requires precise control over the placement of two fluorine atoms and a methoxy group on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Controlled Aryl Fluorination and Methoxy Installation

Nucleophilic aromatic substitution (SNAr) is a powerful, stepwise mechanism for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. researchgate.netnih.gov The reaction proceeds via an initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. nih.gov This strategy is highly effective for installing both fluoro and methoxy groups.

Generally, SNAr reactions are limited to electron-deficient arenes. minia.edu.eg However, the presence of activating groups, such as nitro groups, can facilitate these substitutions. For instance, halogens on rings with nitro groups can be sequentially substituted. 4,5-Difluoro-1,2-dinitrobenzene can react with various nucleophiles like amines, alcohols, and thiols to form complex heterocyclic structures. libretexts.org While traditional SNAr fluorination often requires harsh conditions and costly reagents like cesium fluoride (B91410), modern methods have sought to improve these processes. libretexts.org The use of tetramethylammonium (B1211777) fluoride (TMAF) has emerged as a highly reactive fluoride source for SNAr reactions. libretexts.org

For the introduction of a methoxy group, rhodium-catalyzed SNAr reactions have been developed for the alkoxylation of aryl fluorides, which are typically inert under classic SNAr conditions. minia.edu.eg Another approach involves cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), where organic photoredox catalysis enables the amination and oxygenation of unactivated fluoroarenes, such as 4- and 2-methoxy-1-fluorobenzene, under mild conditions. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions <

SubstrateNucleophileCatalyst/ConditionsProductYieldReference
Aryl ChloridesKF/Bu₄NCl>130 °CAryl FluoridesModerate libretexts.org
ChloropicolinateAnhydrous Me₄NFRoom TempFluoropicolinate~Quantitative libretexts.org
Aryl FluoridesWater/Methanol (B129727)Rhodium catalystPhenols/Phenyl Alkyl EthersN/A minia.edu.eg
4,5-Difluoro-1,2-dinitrobenzeneAmines, Alcohols, ThiolsN/AN-heteroacenes, Phenoxazines, PhenothiazinesN/A libretexts.org
4-Methoxy-1-fluorobenzeneAzoles, Amines, Carboxylic acidsOrganic Photoredox CatalystSubstituted MethoxybenzenesGood wikipedia.org

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Electrophilic Aromatic Substitution for Regioselective Functionalization of Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. chem960.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. These groups can be classified as activating or deactivating, and as ortho-, para-, or meta-directors. tandfonline.comacs.org

For a scaffold like this compound, understanding the directing effects of the fluorine and methoxy groups is crucial for further functionalization.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. Its activating nature stems from the ability of its oxygen lone pairs to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. acs.orgnih.gov

Fluorine (-F): Halogens are generally deactivating yet ortho, para-directing. acs.orgacs.org Their high electronegativity withdraws electron density from the ring inductively (deactivating effect), but their lone pairs can donate electron density via resonance, directing incoming electrophiles to the ortho and para positions. nih.govacs.org For fluorobenzene (B45895), the resonance effect can be significant, making it strongly para-selective. acs.org

In a molecule with competing directors, such as a difluoroanisole, the regioselectivity is a balance of these inductive and resonance effects. The strongly activating methoxy group generally governs the position of substitution. For 3,4-difluoroanisole, the electron-withdrawing nature of the fluorine atoms enhances its utility in electrophilic substitutions. smolecule.com The directing effects predict that an incoming electrophile would preferentially substitute at the positions ortho or para to the powerful methoxy director, while considering the deactivating influence of the fluorine atoms. Specifically, substitution would likely occur at the C2 or C6 positions, which are ortho to the methoxy group.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Sulfur Bond Formation (e.g., copper-mediated difluoromethylthiolation)

Once the difluoro-methoxy-aromatic core is assembled, the thiol group must be introduced. Transition metal-catalyzed cross-coupling reactions are the premier method for forming carbon-sulfur (C-S) bonds. While palladium catalysis is common, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for thioetherification. nih.govbeilstein-journals.orgjst.go.jp

These reactions typically couple an aryl halide with a thiol or a thiol equivalent. Copper(I) iodide (CuI) is a frequently used, ligand-free catalyst for the coupling of aryl iodides and thiophenols, demonstrating good chemoselectivity and functional group tolerance. researchgate.net Theoretical studies suggest that in copper-catalyzed S-arylation, the active catalyst is a neutral (L)Cu(I)-SAr species which proceeds via a Halogen Atom Transfer (HAT) mechanism, forming a Cu(II) intermediate and an aryl radical. beilstein-journals.org This mechanism is consistent with the observed reactivity trend of aryl halides: ArI > ArBr > ArCl. beilstein-journals.org

Various copper-based catalytic systems have been developed to promote these C-S bond formations under increasingly mild conditions, often using ligands like 1,10-phenanthroline (B135089) or performing the reaction in water to enhance eco-compatibility. nih.govjst.go.jp

Table 2: Selected Copper-Catalyzed C-S Coupling Reactions <

Aryl HalideSulfur SourceCatalyst SystemSolventProductReference
Aryl IodidesThiophenolsCuI (1-2.5 mol %)N/ADiaryl Thioethers researchgate.net
Aryl IodidesThiolsCuO@ARF, K₂CO₃WaterAryl Thioethers nih.gov
Aryl HalidesThiophenolsCu(I) with phenanthroline ligandN/AAryl Thioethers jst.go.jp

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Photoinduced and Radical-Mediated Synthetic Routes to Fluorinated Thioaromatics

Modern synthetic chemistry has increasingly turned to photoredox and radical-based strategies to access complex molecules under mild conditions. These approaches offer alternative pathways for forming C-F and C-S bonds and functionalizing aromatic rings.

Organophotocatalysis Utilizing Thiol Derivatives for C-F Bond Activation (e.g., benzenethiols as photocatalysts for single C-F bond cleavage)

A notable advancement is the use of simple, readily available organic molecules as photocatalysts, avoiding the need for transition metals. Benzenethiol (B1682325) derivatives have been identified as effective organophotocatalysts for the selective activation of strong carbon-fluorine (C-F) bonds under visible light irradiation. solubilityofthings.com This strategy provides a distinct pathway to generate gem-difluoromethyl radicals from trifluoroacetate (B77799) precursors. solubilityofthings.com

The proposed mechanism suggests that an arene thiolate, generated in situ, acts as the efficient organophotocatalyst. This method allows for the preparation of valuable difluorinated molecules in an operationally simple manner, even on a multigram scale and open to the air.

Generation and Utilization of Gem-Difluoromethyl Radicals in Aryl Functionalization (e.g., from difluoromethylborates or trifluoroacetates)

The generation of difluoromethyl radicals (•CF₂H) is a key step for introducing the difluoromethyl group into organic molecules. These radicals can be generated from various precursors under mild conditions.

From Trifluoroacetates: Under visible light, o-phosphinophenolate can serve as a photoredox catalyst to activate the trifluoromethyl group in trifluoroacetates, leading to the formation of difluoromethyl radicals. nih.gov These radicals can then be used in defluoroalkylation or hydrodefluorination reactions. Iron photocatalysis has also been shown to promote the direct photodecarboxylation of trifluoroacetates to generate trifluoromethyl radicals, which can then be used to functionalize arenes and heterocycles.

From Difluoromethylborates: Aryl-substituted difluoromethylborates have been developed as effective sources of difluoromethyl radicals upon oxidation. jst.go.jp The oxidation can be achieved chemically, for instance with a combination of silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈), or via photoredox catalysis. beilstein-journals.org The generated •CF₂H radical can then participate in reactions like isonitrile insertion to form complex heterocyclic structures such as 6-(difluoromethyl)phenanthridines. Mechanistic studies have confirmed the presence of these radical intermediates.

Table 3: Methods for Generating and Utilizing Difluoromethyl Radicals <

Radical SourceGeneration MethodApplicationKey FindingsReference
Trifluoroacetateso-phosphinophenolate photocatalysis (Visible light)Defluoroalkylation and hydrodefluorinationWorks with a thiol HAT catalyst for selective C-F activation. nih.gov
TrifluoroacetatesIron photocatalysis (Visible light)Trifluoromethylation of arenes/heterocyclesDirect photodecarboxylation bypasses high oxidation potential.
DifluoromethylboratesChemical Oxidation (e.g., Ag₂O/K₂S₂O₈)Isonitrile insertion to form phenanthridinesOxidizing reagents initiate radical generation and cyclization.
DifluoromethylboratesPhoto-redox catalysisDifluoromethylation of N-sulfonyl cyclic ketiminesIntermediate radical interacts with aryl boronate to promote the reaction. beilstein-journals.org

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Radical Difluoromethylthiolation Strategies for Direct Introduction of the SCF2H Moiety

The direct installation of the difluoromethylthio (SCF2H) group onto aromatic rings represents an efficient pathway to valuable organofluorine compounds. This moiety is of particular interest as it can modulate lipophilicity and act as a weak hydrogen bond donor, making it a valuable substituent in drug design. byjus.com Recent advancements have focused on metal-free, visible-light-mediated radical difluoromethylthiolation, offering a mild and broadly applicable alternative to traditional methods. byjus.comsmolecule.com

A prominent strategy employs S-(difluoromethyl) benzenesulfonothioate (PhSO2SCF2H) as a shelf-stable and readily available source of the difluoromethylthiol radical (•SCF2H). science.gov Under visible light irradiation, this reagent can undergo homolytic cleavage to generate the desired •SCF2H radical. science.gov This radical can then add to an aromatic or heteroaromatic ring, followed by a hydrogen atom abstraction to yield the corresponding difluoromethyl thioether. smolecule.comscience.gov This metal-catalyst-free and redox-neutral approach has been successfully applied to a wide spectrum of arenes and heteroarenes. byjus.comsmolecule.com

The proposed mechanism involves the generation of the difluoromethylthiyl radical, which then attacks the aromatic substrate. science.gov This method avoids the use of noble metals and stoichiometric additives, presenting an operationally simple and environmentally benign process for synthesizing a diverse library of difluoromethylthioethers at room temperature. smolecule.comscience.gov

Multi-Step Synthetic Sequences for Complex this compound Derivatives

The synthesis of specifically substituted aromatic thiols like this compound often requires a more controlled, multi-step approach. This involves the sequential introduction and manipulation of functional groups on the aromatic ring.

Synthesis of Precursors with Strategic Activating or Leaving Groups (e.g., nitro-substituted fluorobenzenes)

A common and effective strategy for constructing highly substituted aromatic compounds is to start with a precursor bearing activating groups, such as a nitro group, and good leaving groups, like fluorine atoms. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of ortho and para positioned leaving groups. libretexts.orgmasterorganicchemistry.com

For the synthesis of precursors to this compound, a key intermediate is a difluoro-methoxy-nitrobenzene. One viable starting material is 1,2,4-trifluorobenzene, which can be nitrated to give 2,4,5-trifluoronitrobenzene. Subsequent regioselective nucleophilic aromatic substitution with a methoxide (B1231860) source, such as sodium methoxide, can then be employed. The fluorine atom para to the activating nitro group is the most susceptible to substitution, leading to the formation of 1,2-difluoro-4-methoxy-5-nitrobenzene.

Alternatively, commercially available 2,4-difluoro-1-nitrobenzene can serve as a starting point. google.com Reaction with a base like potassium tert-butoxide in the presence of methanol allows for the selective replacement of the fluorine atom at the 2-position with a methoxy group, yielding 4-fluoro-2-methoxy-1-nitrobenzene. google.com This intermediate can then be nitrated. The nitration of N-(4-fluoro-2-methoxyphenyl)acetamide with fuming nitric acid in sulfuric acid, for example, introduces a nitro group at the 5-position. google.com

The synthesis of these nitro-substituted fluorobenzene precursors is critical as the functional groups are strategically placed for subsequent transformations.

Table 1: Synthesis of Nitro-Substituted Fluorobenzene Precursors

Starting Material Reagents and Conditions Product Yield Reference
2,4-difluoro-1-nitrobenzene Toluene, Methanol, Potassium tert-butoxide, 0°C to 20°C 4-fluoro-2-methoxy-1-nitrobenzene Not specified google.com
N-(4-fluoro-2-methoxyphenyl)acetamide Fuming nitric acid, Sulfuric acid, 0-5°C N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide Not specified google.com
1,3,4-trifluoro-2-nitrobenzene Sodium methoxide, DMSO, 120°C 1,3,4-trifluoro-5-methoxy-2-nitrobenzene 60-75% smolecule.com

Reductive Transformations and Functional Group Interconversions (e.g., nitro to amino, subsequent thiol formation)

With the nitro-substituted precursor in hand, the next phase involves the reduction of the nitro group to an amine. This is a fundamental transformation in aromatic chemistry and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction using reagents such as tin(II) chloride (SnCl2), iron (Fe) in acidic media, or sodium hydrosulfite. google.comgoogle.com For instance, the reduction of 4-fluoro-2-methoxy nitrobenzene (B124822) derivatives can be accomplished with hydrogen gas over a catalyst. google.com

The resulting aniline, in this case, 4,5-difluoro-2-methoxyaniline, is a pivotal intermediate. To introduce the desired thiol group, the Sandmeyer reaction or related transformations are typically employed. organic-chemistry.orgnih.gov This classic method involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. youtube.com

This diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles. organic-chemistry.org For the synthesis of a thiol, the diazonium salt can be treated with a sulfur nucleophile. For example, reaction with potassium ethyl xanthate followed by hydrolysis is a common route to introduce the thiol group. While direct conversion of anilines to thiols can be challenging, the Sandmeyer approach provides a reliable, albeit indirect, pathway.

Table 2: Reductive Transformations and Thiol Formation

Starting Material Transformation Reagents and Conditions Product Reference
4-fluoro-2-methoxy-1-nitrobenzene Nitro reduction H2, Catalyst, Methanol 4-fluoro-2-methoxyaniline google.com
Aromatic Amine Diazotization NaNO2, HCl, 0-5°C Arenediazonium Salt youtube.com
Arenediazonium Salt Thiolation (Sandmeyer-type) e.g., Potassium Ethyl Xanthate, then hydrolysis Thiophenol organic-chemistry.org

Formation of Related Fluorinated Methoxybenzenes as Building Blocks (e.g., difluoro(methoxy)methyl group introduction)

The synthesis of aromatic compounds containing a difluoro(methoxy)methyl (CF2OCH3) group represents another facet of fluorinated building block preparation. While not directly part of the main synthetic route to this compound, the methodologies are relevant to the broader field of fluorinated aromatic ethers.

A recently developed method involves the fluorodesulfurization of thionoesters. This approach has been shown to be a simple and efficient way to synthesize aromatic compounds bearing the CF2OCH3 fragment. Systematic screening has identified a combination of (diethylamino)sulfur trifluoride (DAST) and catalytic amounts of tin(IV) chloride (SnCl4) as an optimal reagent system, providing high selectivity and yields. This method is advantageous as it tolerates trace moisture and utilizes readily available reagents. A range of aromatic difluoro(methoxy)methyl compounds have been synthesized using this SnCl4/DAST protocol.

The electronic properties of the CF2OCH3 group have been studied, revealing it to be a moderately electron-withdrawing substituent. This characteristic makes it a versatile group for fine-tuning the electronic nature of organic molecules in various applications.

Photoredox Catalysis and Electron Transfer Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. researchgate.netnih.gov In this context, thiol derivatives, including this compound, have demonstrated utility as efficient organophotocatalysts. nih.gov

Thiophenols, in the presence of a base, can form thiolate anions. Upon irradiation with visible light, these anions are promoted to an excited state, becoming potent single-electron donors. For instance, the excited state of a thiolate anion derived from 4-methoxybenzenethiol (B147237) has a reduction potential of -3.3 V vs. SCE, making it a highly effective reductant. rsc.org This strong reducing power enables the single-electron transfer (SET) to a suitable substrate, initiating a cascade of reactions. rsc.org

The general mechanism begins with the deprotonation of the thiol to form a thiolate anion. rsc.org This anion absorbs light and is excited to a highly reducing state. rsc.org The excited thiolate anion then transfers an electron to a substrate, such as a trifluoromethylated compound, to generate a radical anion. nih.govrsc.org This process regenerates the ground-state thiolate, which can participate in another catalytic cycle. The efficiency of this process is influenced by the electronic properties of the thiol; electron-donating groups on the thiophenol, such as a methoxy group, enhance its ability to act as a reducing electron-donating redox catalyst. nih.gov

A key example is the use of 4-methoxybenzenethiol as a photocatalyst in the defluorinative-cascade process to synthesize difluorinated oxindoles. rsc.org In this reaction, the excited thiolate anion reduces ethyl trifluoroacetate, which has a reduction potential of -2.0 V vs. SCE, initiating the C-F bond cleavage. rsc.org

The single-electron transfer from the excited thiolate anion to a fluorinated substrate leads to the formation of a radical anion. nih.govrsc.org This radical anion is a key intermediate in the cleavage of the strong carbon-fluorine (C-F) bond. scispace.com

One proposed pathway for C-F bond cleavage involves a spin-center shift (SCS) process. nih.gov Following the initial SET to form the radical anion, a subsequent intramolecular electron transfer can occur, leading to the elongation and eventual cleavage of a C-F bond to release a fluoride ion and generate a difluoromethyl radical. nih.gov For instance, in the reaction of trifluoromethyl substrates, the initially formed radical anion can undergo a process to generate a gem-difluoro radical intermediate. nih.gov

Another pathway involves the direct dissociation of the radical anion. The excess electron in the radical anion occupies an antibonding σ* orbital of the C-F bond, weakening it and leading to its cleavage. This process results in the formation of a carbon-centered radical and a fluoride anion. rsc.org The generated radical can then participate in subsequent bond-forming reactions. nih.govrsc.org For example, in the synthesis of difluorinated oxindoles, the generated gem-difluoromethyl radical adds to an N-arylmethacrylamide, initiating a cascade reaction that ultimately forms the final product. rsc.org The presence of radical scavengers like TEMPO has been shown to inhibit these reactions, confirming the radical nature of the mechanism. rsc.orgmdpi.com

Hydrogen Atom Transfer (HAT) Processes in Thiol-Mediated Reactions

In addition to their role in SET processes, thiols are also well-known hydrogen atom transfer (HAT) agents. nih.govencyclopedia.pub The thiol group can donate a hydrogen atom to a radical intermediate, a crucial step in many reaction mechanisms. nih.govacs.org The efficiency of a thiol as a HAT agent is related to its S-H bond dissociation energy. rsc.org

In some photoredox catalytic cycles involving thiols, the thiol can play a dual role as both a SET catalyst and a HAT catalyst. nih.gov For example, after a difluoromethyl radical is generated through a photoinduced C-F bond cleavage, it can abstract a hydrogen atom from a ground-state thiol molecule to form the desired difluorinated product and a thiyl radical. nih.gov This thiyl radical can then participate in the catalytic cycle, for instance, by being reduced to regenerate the active thiolate catalyst. nih.gov

Intermediates and Reaction Cascades in Fluorinated Aromatic Transformations

The reactions involving this compound and its derivatives proceed through a series of reactive intermediates that drive complex reaction cascades, leading to the formation of valuable fluorinated aromatic compounds.

Difluoromethyl radicals (•CF2H) are key intermediates generated from the C-F bond cleavage of trifluoromethyl compounds. nih.govmdpi.com These radicals are electrophilic in nature and readily add to electron-rich alkenes and arenes. mdpi.com The reactivity of the difluoromethyl radical can be influenced by its precursor and the reaction conditions. mdpi.com

Once generated, the difluoromethyl radical can undergo various transformations. A common reaction is the Giese addition to an olefin. rsc.org For example, in the synthesis of difluorinated oxindoles, the •CF2H radical adds to the double bond of an N-arylmethacrylamide to form a new carbon-centered radical intermediate. rsc.org This radical adduct then undergoes an intramolecular cyclization onto the aromatic ring, a key step in forming the oxindole (B195798) scaffold. rsc.org

The characterization of these transient radical species can be challenging but is often inferred from the final products and mechanistic experiments, such as radical trapping studies. nih.govacs.org Computational studies, like Density Functional Theory (DFT) calculations, are also employed to support the proposed reaction pathways and understand the energetics of radical addition and cyclization steps. rsc.orgnih.govacs.org

Aryl radical anions are another class of important intermediates in these transformations. mdpi.com They are typically formed through a single-electron transfer from a potent reductant, such as an excited thiolate anion, to an aromatic ring. rsc.org The presence of electron-withdrawing groups, like fluorine atoms, on the aromatic ring can facilitate the formation of these radical anions. core.ac.uk

The aryl radical anion can serve as a precursor to C-F bond cleavage. nih.gov As described earlier, the excess electron density can lead to the scission of a C-F bond, generating a new radical species. nih.gov In some cases, the aryl radical anion itself can participate in bond-forming reactions. For instance, in certain dearomative arylcarboxylation reactions, the radical anion of an indole (B1671886) derivative is a key intermediate. researchgate.net

The fate of the aryl radical anion is highly dependent on the reaction conditions and the structure of the substrate. It can undergo fragmentation (C-F bond cleavage), act as a single-electron reductant itself, or be protonated. Understanding the behavior of these aryl radical anions is crucial for controlling the outcome of fluorinated aromatic transformations.

Mechanistic Investigations of Hydrothiolation Reactions with Difluoroalkenes

The addition of thiols across the carbon-carbon double bond of difluoroalkenes, a process known as hydrothiolation, is a critical method for synthesizing α,α-difluoroalkylthioethers. Mechanistic studies have revealed that the reaction pathway is highly dependent on the catalytic conditions employed, with different mechanisms proposed to overcome the inherent challenges associated with these substrates.

A primary challenge in the hydrothiolation of gem-difluoroalkenes is the propensity of the reaction intermediate to undergo β-fluoride elimination. researchgate.net Nucleophilic addition of a thiolate to a gem-difluoroalkene under basic conditions generates an anionic intermediate which can readily eliminate a fluoride ion, leading to the formation of α-fluorovinylthioether byproducts instead of the desired α,α-difluoroalkylthioether. researchgate.netmasterorganicchemistry.com

To circumvent this decomposition pathway, acid-catalyzed methods have been developed. Preliminary mechanistic investigations support a general acid-catalyzed process for the hydrothiolation of gem-difluorostyrenes. nih.gov This proposed mechanism involves a concerted nucleophilic attack by the thiol on the gem-difluorostyrene, concurrent with protonation by a conjugate acid (such as pyridinium). This concerted step generates a thionium (B1214772) intermediate, which is then deprotonated to yield the final α,α-difluoroalkylthioether product and regenerate the catalyst. nih.gov A key advantage of this pathway is its avoidance of the unstable β-fluoro anionic intermediate that is prone to decomposition. nih.gov

Alternatively, photocatalytic strategies have emerged as a general approach for the hydrothiolation of both aliphatic and styrenyl gem-difluoroalkenes. These reactions proceed via a radical mechanism. nih.gov The process involves the addition of a photochemically generated thiyl radical to the electrophilic difluorinated carbon of the alkene. This step forms a β,β-difluororadical intermediate. nih.gov Unlike its anionic counterpart, this radical intermediate does not readily eject a fluorine radical. Instead, it is quenched through a hydrogen atom transfer (HAT) step to afford the final difluorinated thioether product. nih.gov In some systems, the initial thiophenol radical is generated through a proton-coupled electron transfer (PCET) process under visible light irradiation. encyclopedia.pub

The table below summarizes the different mechanistic pathways investigated for the hydrothiolation of difluoroalkenes.

Catalytic SystemProposed MechanismKey IntermediatePrimary OutcomeReference
Base-Catalyzed (e.g., TMG)Nucleophilic AdditionAnionic IntermediateProne to β-fluoride elimination, forming α-fluorovinylthioethers researchgate.netnih.gov
Acid-Catalyzed (e.g., LiOTf/Pyridine)Concerted Nucleophilic Attack & ProtonationThionium Intermediateα,α-Difluoroalkylthioethers in high selectivity nih.gov
Photocatalytic (e.g., Iridium complex)Radical Addition / Hydrogen Atom Transfer (HAT)β,β-DifluororadicalGeneral for aliphatic and styrenyl gem-difluoroalkenes nih.gov
Photocatalytic (e.g., Organophotocatalyst)Proton-Coupled Electron Transfer (PCET) / Radical AdditionThiyl RadicalGeneration of thioethers via radical pathway encyclopedia.pub

Influence of Substituent Effects (Difluoro and Methoxy) on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound are governed by the combined electronic effects of its aromatic substituents: the two fluorine atoms and the methoxy group. These groups modulate the electron density of the benzene ring and the properties of the thiol functional group, thereby influencing reaction pathways.

Difluoro Substituents: The two fluorine atoms at the 4- and 5-positions exert a strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. masterorganicchemistry.com This effect significantly reduces the electron density of the aromatic ring, making it more electrophilic. Consequently, the ring is activated towards nucleophilic aromatic substitution but deactivated towards electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com The strong C-F bond is generally not the breaking of which is the rate-limiting step in nucleophilic aromatic substitution reactions. masterorganicchemistry.com The electron-withdrawing nature of the fluorine atoms also increases the acidity of the thiol proton (S-H) by stabilizing the resulting thiolate anion (S⁻).

Studies comparing the reactivity of substituted thiophenols with fluoroalkenes have shown that such substituent effects can alter reaction outcomes. For instance, in reactions with perfluoroisobutene, 2-methoxybenzenethiol (B42552) was found to yield mono- and bis-vinyl species, whereas benzenethiol produced a ketene (B1206846) thioacetal. researchgate.net This suggests that the methoxy group influences the reaction pathway, and similar modulations are expected from the combined difluoro-methoxy substitution pattern. The electron-withdrawing nature of the substituents on the benzenethiol ring renders the double bond of resulting thioethers more susceptible to further nucleophilic attack. researchgate.net

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring Electron DensityEffect on Thiol Acidity
Fluorine4, 5Strongly Electron-WithdrawingWeakly Electron-DonatingStrongly DeactivatingIncreases
Methoxy2Electron-WithdrawingStrongly Electron-DonatingActivating (net effect)Slightly Increases
Combined-Dominantly Electron-Withdrawing-Overall Electron-Deficient RingSignificantly Increases

Computational and Theoretical Investigations in the Chemistry of 4,5 Difluoro 2 Methoxy Benzenethiol

Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 4,5-Difluoro-2-methoxy-benzenethiol. These computational methods provide valuable insights into reaction mechanisms and the electronic properties that govern the molecule's reactivity.

Analysis of Dispersion-Corrected DFT Computations in Organocatalysis

Dispersion-corrected DFT methods are crucial for accurately modeling noncovalent interactions, which play a significant role in organocatalysis. acs.org For reactions involving this compound, functionals like B3LYP-D3 are employed to account for dispersion forces, which are essential for understanding the stability of transition states and intermediates. acs.org The inclusion of dispersion corrections has become a standard practice in recent years, as it has been shown that older DFT methods that neglect these interactions often fail to provide an accurate picture of reaction selectivity. acs.org

In the context of organocatalysis, computational studies have been instrumental in understanding reaction mechanisms. For instance, in a transition metal-free photochemical C–F activation for preparing difluorinated-oxindole derivatives, dispersion-corrected DFT computations were used to shed light on the reaction mechanism. rsc.org The proposed mechanism begins with the deprotonation of a thiol to form a thiolate species. rsc.org

Exploration of Transition States and Energy Profiles of Key Reaction Steps

DFT calculations are instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the determination of activation energies. For example, in the catalytic radical difluoromethoxylation of arenes, DFT calculations at the M06-2X/6-311++G(d,p)/SMD(MeCN)//M06-2X/6-31+G(d) level of theory were used to investigate the reaction mechanism. researchgate.net These calculations revealed the energies of various intermediates and transition states, providing a detailed understanding of the reaction pathway. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Heterogeneous or Complex Reaction Environments

For reactions occurring in complex environments, such as on the surface of a catalyst or in a solvent, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods is often employed. lasphub.comnih.gov In QM/MM simulations, the chemically active region of the system, such as the this compound molecule and its immediate interacting partners, is treated with a high-level QM method, while the surrounding environment is described using a more computationally efficient MM force field. nih.gov This approach allows for the study of large and complex systems that would be computationally intractable with pure QM methods. nih.govacs.org

The application of machine learning potentials in conjunction with atomic simulations is a recent advancement that is accelerating the exploration of potential energy surfaces in heterogeneous catalysis. lasphub.com These methods can help in understanding the intricate coupling between catalyst surfaces and molecules during catalytic conversion. lasphub.com While specific QM/MM studies on this compound are not extensively documented in the provided results, the general applicability of these methods to complex catalytic systems is well-established. lasphub.comqub.ac.uk

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR) to Correlate with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental measurements to confirm the structure and conformation of a molecule. researchgate.netliverpool.ac.uknih.gov

For instance, in the study of a synthesized Schiff base, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, experimental FT-IR, UV-Vis, and ¹H NMR results were compared with simulated data, and a good correlation was found, confirming the formation of the compound. researchgate.net Similarly, for 4-ethoxy-2,3-difluoro benzamide, a complete vibrational analysis was performed using DFT, and the calculated wavenumbers showed good agreement with the experimental IR and Raman spectra. nih.gov The use of computational methods to predict spectroscopic properties is a powerful tool for structural elucidation and for understanding the electronic and vibrational characteristics of molecules like this compound. nih.govresearchgate.net

Modeling of Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its interactions with surrounding molecules, including solvent molecules. Computational models can be used to study these intermolecular interactions and their effects on reaction rates and pathways. watoc2017.comresearchgate.net

Solvent effects are often incorporated into DFT calculations using continuum solvation models, such as the SMD model, or by including explicit solvent molecules in the calculation. researchgate.netchinesechemsoc.org For example, in the study of the catalytic radical difluoromethoxylation of arenes, the SMD (MeCN) solvent model was used to account for the effect of the acetonitrile (B52724) solvent. researchgate.net In a study on the [3+2] cycloaddition reaction between difluoromethyldiazomethane and methyl propynoate, the effect of different solvents on the reaction was investigated, and it was found that polar protic solvents like water and ethanol (B145695) were the most efficient. growingscience.com These computational approaches are essential for understanding how the reaction environment can modulate the reactivity of this compound.

Understanding the Electronic Properties and Reactivity Modulation by Difluoromethyl and Methoxy (B1213986) Groups

The methoxy group, on the other hand, is an electron-donating group, which can influence the electron density distribution in the aromatic ring and affect the molecule's reactivity in electrophilic or nucleophilic reactions. scispace.commethodist.edu Computational studies can quantify the electronic effects of these substituents through methods like Natural Population Analysis (NPA) and by analyzing frontier molecular orbitals (HOMO and LUMO). chinesechemsoc.orgresearchgate.net The interplay of the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy group creates a unique electronic environment in this compound, which can be precisely characterized and understood through computational investigations. acs.orgbeilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Approaches in Research on Fluorinated Thioaromatics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of fluorinated organic molecules.

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for the detailed structural analysis of 4,5-Difluoro-2-methoxy-benzenethiol and related compounds.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For a compound like this compound, specific signals corresponding to the aromatic protons and the methoxy (B1213986) group protons would be expected. The integration of these signals helps in quantifying the relative number of protons in each environment. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups, including the fluorine, methoxy, and thiol groups. kuleuven.beresearchgate.net

¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is particularly valuable. It provides direct information about the fluorine environments and can be more sensitive than ¹H NMR for certain analyses. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the molecular structure and electronic environment. creighton.eduresearchgate.net The analysis of ¹⁹F NMR spectra is crucial for confirming the substitution pattern of fluorine atoms on the aromatic ring. rsc.org

A combination of these NMR techniques allows for the unambiguous assignment of the molecular structure and is also a primary method for assessing the purity of the synthesized compound. sigmaaldrich.com The presence of impurity peaks in the spectra can indicate the need for further purification. sigmaaldrich.com

Table 1: Representative NMR Data for Fluorinated Aromatic Compounds

NucleusChemical Shift (ppm) RangeTypical MultiplicityInformation Gained
¹H 6.5 - 8.0 (Aromatic)Doublet, MultipletNumber and position of aromatic protons
3.5 - 4.0 (Methoxy)SingletPresence of methoxy group
¹³C 100 - 160 (Aromatic)Singlet, Doublet (due to C-F coupling)Carbon skeleton and substitution pattern
55 - 65 (Methoxy)SingletPresence of methoxy carbon
¹⁹F -110 to -150Singlet, DoubletNumber and electronic environment of fluorine atoms

Data is illustrative and can vary based on solvent and specific molecular structure.

The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make ¹⁹F NMR an excellent tool for real-time reaction monitoring. news-medical.net This technique allows chemists to follow the progress of a reaction involving fluorinated compounds without the need for sample workup. scholaris.ca

By acquiring ¹⁹F NMR spectra at different time points during a reaction, it is possible to observe the disappearance of the starting material's fluorine signals and the appearance of the product's signals. news-medical.netresearchgate.net This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature and reaction time. news-medical.net Furthermore, quantitative ¹⁹F NMR (qNMR) can be employed to determine the reaction yield by comparing the integral of the product peak to that of an internal standard. scholaris.ca The low probability of overlapping signals in ¹⁹F NMR spectra simplifies this quantification. scholaris.camagritek.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and analyzing the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. kuleuven.be The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This analysis helps to confirm the connectivity of the atoms within the molecule. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueInformation ProvidedExpected m/z for [M]⁺
HRMS (ESI+) Precise molecular weight and elemental compositionCalculated for C₇H₆F₂OS: 176.0107
GC-MS (EI) Molecular weight and fragmentation pattern176

[M]⁺ refers to the molecular ion.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. thermofisher.com For this compound, one would expect to observe absorption bands corresponding to the S-H stretch of the thiol group, C-F stretching vibrations, C-O stretching of the methoxy group, and various vibrations associated with the aromatic ring. nist.govnist.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system, which in this case is the substituted benzene (B151609) ring. beilstein-journals.org

Table 3: Characteristic Spectroscopic Data

Spectroscopic TechniqueFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IR S-H Stretch~2550 - 2600
C-F Stretch~1100 - 1300
Aromatic C=C Stretch~1450 - 1600
UV-Vis π → π* transitions~200 - 300 nm

Values are approximate and can be influenced by the solvent and molecular environment.

Electrochemical Analysis for Characterizing Redox Potentials and Excited States in Catalytic Cycles

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of fluorinated thioaromatics. beilstein-journals.org These techniques can determine the oxidation and reduction potentials of the compound, providing insights into its electronic nature and its potential to participate in electron transfer processes. core.ac.uk Understanding the redox behavior is crucial when these compounds are used as ligands in metal complexes or as intermediates in catalytic cycles, as the electrochemical properties can influence the reactivity and stability of the catalytic species. nih.govusd.edu

Applications of 4,5 Difluoro 2 Methoxy Benzenethiol Derivatives in Advanced Organic Synthesis and Material Science

Strategic Use as Building Blocks for Complex Fluorinated Organic Molecules

Derivatives of 4,5-Difluoro-2-methoxy-benzenethiol serve as crucial synthons for constructing intricate molecular architectures that are otherwise difficult to access. The interplay of the substituted benzene (B151609) ring's electronic properties makes it a valuable component in the synthesis of fluorinated bioactive compounds and heterocyclic systems.

Synthesis of Fluorinated Oxindole (B195798) Derivatives

Fluorinated oxindoles are a prominent class of heterocyclic compounds with significant biological activities. While direct experimental data on the use of this compound in this context is limited, the application of its close analog, 4-methoxybenzenethiol (B147237), as an organophotocatalyst highlights a potent synthetic strategy. rsc.org In a transition-metal-free photochemical process, 4-methoxybenzenethiol catalyzes the generation of gem-difluoromethyl radicals from trifluoroacetate (B77799) precursors. rsc.org These radicals then engage in a cascade addition/cyclization reaction with N-arylmethacrylamides to yield valuable difluorinated oxindole derivatives in high yields. rsc.org

The reaction proceeds under mild conditions, utilizing purple LED irradiation, and demonstrates the powerful potential of aryl thiolates as efficient organophotocatalysts. rsc.org The process is operationally simple and scalable, underscoring its synthetic utility. rsc.org The use of this compound in such a system would be a logical extension, allowing for the fine-tuning of the catalyst's electronic and steric properties, which could influence reaction efficiency and selectivity.

Table 1: Optimized Conditions for Photocatalytic Defluorinative Alkylation using an Aryl Thiol Catalyst rsc.org

Entry Parameter Varied Conditions Yield (%)
1 Standard Conditions N-arylmethacrylamide (1 equiv.), trifluoroacetate (10 equiv.), 4-methoxybenzenethiol (20 mol%), HCO₂Na (3.0 equiv.), KHCO₃ (1.0 equiv.) in DMSO, 390 nm LED 95
2 Catalyst Loading 10 mol% of 4-methoxybenzenethiol 50
3 Reagent Stoichiometry 7.0 equiv. of trifluoroacetate 64
4 Base No base 56
5 Formate Stoichiometry 1.0 equiv. of sodium formate 10

Preparation of Difluoromethyl-Substituted Heterocycles (e.g., phenanthridines, benzimidazo[2,1-a]isoquinolin-6(5H)-ones)

The difluoromethyl group (CF₂H) is an important motif in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. researchgate.net The synthesis of heterocycles bearing this group is of significant interest.

Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: An efficient, metal-free method has been developed for synthesizing difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones via a radical cascade cyclization. nih.govacs.org This approach utilizes the reaction of 2-arylbenzoimidazoles with α,α-difluoroarylacetic acids as the difluoromethyl source. nih.govacs.org The reaction demonstrates broad functional group tolerance, affording products in moderate to good yields (46–94%). acs.org The reaction is sensitive to the electronic properties of the substituents, with electron-donating groups on the α,α-difluoroarylacetic acid generally providing better reactivity. acs.org

Table 2: Examples of Synthesized Difluoromethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones nih.govacs.org

Product ID Aryl Group on CF₂H Yield (%)
3aa Phenyl 94
3ab p-Tolyl 79
3ad 4-Methoxyphenyl 84
3af 4-Bromophenyl 77
3ai m-Tolyl 77

Phenanthridines: The synthesis of 6-(difluoromethyl)phenanthridines has been achieved through radical isonitrile insertion. rsc.org In these methods, difluoromethyl radicals are generated from sources like difluoromethylborates or other precursors, which then add to a biaryl isonitrile, followed by an intramolecular cyclization to form the phenanthridine (B189435) core. rsc.org

While this compound is not directly used as the difluoromethyl source in these examples, its derivatives could be envisioned as precursors for novel difluoromethylating reagents. For instance, conversion of the thiol to a difluoromethyl sulfide (B99878) derivative could provide a new pathway to access the requisite CF₂H radical under specific reaction conditions.

Development of Novel Catalytic Systems and Reagents Based on Thiol Derivatives

Aryl thiols have emerged as a versatile class of organocatalysts, particularly in photoredox catalysis. rsc.org The ability of photoexcited aryl thiolates to act as potent single-electron donors enables a range of chemical transformations under mild, metal-free conditions. rsc.org

The synthesis of difluorinated oxindoles using 4-methoxybenzenethiol is a prime example of such a catalytic system. rsc.org The proposed mechanism involves the deprotonation of the thiol to form a thiolate, which is then excited by light. The excited thiolate transfers an electron to a trifluoroacetate, causing C-F bond cleavage and generating a gem-difluoromethyl radical. This radical then participates in the desired cyclization. rsc.org

Furthermore, base-catalyzed hydrothiolation of gem-difluoroalkenes provides access to α,α-difluoroalkylthioethers. nih.gov This reaction overcomes the common problem of β-fluoride elimination by using organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to afford the desired addition products in excellent yields. nih.gov Photocatalytic methods for the same transformation have also been developed, using light to mediate the addition of thiols to gem-difluoroalkenes. nih.govfluorine1.ru

The unique electronic profile of this compound—with its electron-withdrawing fluorines and electron-donating methoxy (B1213986) group—makes it an intriguing candidate for developing new catalytic systems. These substituents would modulate the redox potential and hydrogen-bonding ability of the thiol, potentially leading to novel reactivity and selectivity in these and other catalytic transformations.

Integration into Molecular Scaffolds for Exploring Structure-Reactivity Relationships

The systematic modification of a catalyst or reactant and the subsequent study of its performance provide deep insights into reaction mechanisms and structure-reactivity relationships. Aryl thiol derivatives are excellent platforms for such studies.

Similarly, in the hydrothiolation of gem-difluoroalkenes, the acidity (pKa) and nucleophilicity of the thiol are critical. nih.govnih.gov Integrating the 4,5-difluoro-2-methoxyphenylthio moiety into different molecular scaffolds and studying their reactivity would provide valuable data on how fluorine substitution influences these fundamental properties and the subsequent reaction outcomes.

Contribution to the Synthesis of Specialty Chemicals and Materials (e.g., BODIPY dyes, fluorinated polymers)

The unique optical and electronic properties of organofluorine compounds make them essential components in advanced materials.

BODIPY Dyes: BODIPY (boron-dipyrromethene) dyes are a class of highly versatile fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.gov The properties of these dyes can be finely tuned by chemical modification of the core structure. colab.ws One common strategy for modification is the nucleophilic substitution of halogen atoms on the BODIPY core.

While direct synthesis using this compound is not documented, its use as a nucleophile is highly plausible. For example, a BODIPY dye bearing a reactive site, such as a halogen or other leaving group, could react with the thiolate of this compound. This would covalently link the 4,5-difluoro-2-methoxyphenylthio group to the dye, creating a new fluorinated BODIPY derivative. The introduction of this specific fragment would be expected to modulate the dye's photophysical properties, such as its absorption/emission wavelengths and quantum yield, and its solubility, making it a valuable strategy for developing novel sensors or imaging agents. researchgate.netgoogle.com

Fluorinated Polymers: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. Monomers containing the 4,5-difluoro-2-methoxyphenylthio moiety could be designed and synthesized. For example, the thiol could be incorporated into a vinyl or styrenic monomer. Polymerization of such a monomer would lead to fluorinated polymers with precisely controlled properties imparted by the specific substitution pattern of the aromatic ring. While specific examples are not available, the synthesis of π-conjugated polymers often involves the coupling of fluorinated aromatic units, indicating the general utility of such building blocks in materials science. jmu.edu

Design of Fluorinated Analogues for Mechanistic Probes in Reaction Studies

Fluorine's unique NMR properties (¹⁹F NMR) make it an invaluable tool for mechanistic investigations. nuph.edu.ua A molecule like this compound is perfectly suited for use as a mechanistic probe.

By replacing a non-fluorinated analogue, such as 4-methoxybenzenethiol, with this compound in a reaction, chemists can gain deeper insight into the mechanism. nih.govsfu.ca For instance, in the photocatalytic reactions discussed previously, the fluorine atoms on the catalyst would act as reporters. rsc.org ¹⁹F NMR spectroscopy could be used to monitor the state of the catalyst throughout the reaction, potentially identifying key intermediates or catalyst decomposition pathways that would be invisible to standard ¹H NMR.

Furthermore, the strong electron-withdrawing nature of the fluorine atoms serves as an electronic probe. By comparing the reaction kinetics and outcomes with the fluorinated versus non-fluorinated thiol, researchers can elucidate whether the reaction mechanism is sensitive to the electronic properties of the catalyst. This "perturbation" approach helps to build a more complete picture of the transition states and key steps involved in the catalytic cycle. sfu.ca

Emerging Research Themes and Future Perspectives on 4,5 Difluoro 2 Methoxy Benzenethiol Chemistry

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex organofluorine compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. A major thrust in modern organic synthesis is the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer materials. acs.orgacs.org

A significant challenge in fluorochemical manufacturing is the reliance on highly toxic and corrosive hydrogen fluoride (B91410) (HF). ox.ac.uk Future research will likely focus on methods that bypass the generation of HF, for instance, by using minerals like fluorspar (CaF₂) directly. ox.ac.uk For the synthesis and modification of thioaromatics, several greener alternatives are emerging. Metal-free synthesis of sulfonyl halides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as a benign terminal oxidant presents a sustainable pathway. rsc.org Another promising approach is the use of iron(III) chloride in a photocatalytic desulfurative chlorination of thiophenols, which avoids precious metal catalysts and harsh conditions. rsc.org Similarly, a recently developed green process can convert thiols and disulfides into sulfonyl fluorides using potassium fluoride, producing only non-toxic salts as byproducts. eurekalert.org These methodologies could be adapted for the synthesis and derivatization of 4,5-Difluoro-2-methoxy-benzenethiol, aligning its production with the principles of sustainable development.

Table 1: Selected Green Chemistry Approaches for Thiol Functionalization

Method Key Reagents Advantages Potential Application for Target Compound
Metal-Free Sulfonyl Halide Synthesis Thiols, NH₄NO₃, O₂, aq. HCl/HBr Avoids toxic metal and halogenating agents; uses O₂ as terminal oxidant. rsc.org Conversion of the thiol group to sulfonyl chloride or bromide.
Photocatalytic Desulfurative Chlorination Thiols, FeCl₃, light Uses an inexpensive and abundant metal catalyst; proceeds at room temperature. rsc.org Replacement of the thiol group with a chlorine atom.
Sulfonyl Fluoride Synthesis Thiols/Disulfides, KF Safe and low-cost; produces non-toxic salt byproducts; high efficiency. eurekalert.org Conversion of the thiol group to a sulfonyl fluoride (SuFEx) handle.
Direct Use of CaF₂ CaF₂ Bypasses the generation and use of hazardous hydrogen fluoride (HF). ox.ac.uk Greener introduction of fluorine atoms onto the aromatic ring.

Advances in Chemo-, Regio-, and Stereoselective Transformations Involving Fluorinated Thioaromatics

Achieving high selectivity is a central goal in organic synthesis, as it allows for the precise construction of complex molecules without the need for cumbersome protecting groups or the generation of difficult-to-separate isomeric mixtures. mdpi.com For a molecule like this compound, which possesses multiple distinct reactive sites, selective transformations are paramount.

Research is increasingly focused on developing catalytic systems that can distinguish between different C-H, C-F, and S-H bonds. The fluorine atoms on the ring exert strong electronic effects that can be harnessed to direct incoming reagents to specific positions. Recent breakthroughs in the tetrafunctionalization of fluoroalkynes, which proceed with high chemo-, regio-, and stereoselectivity, demonstrate the sophisticated level of control now possible in organofluorine chemistry. rsc.orgrsc.org These catalyst-free methods rely on the fluorine atom acting as a detachable activator to enable divergent synthesis of various nitrogen-containing heterocycles (azacycles). rsc.orgrsc.org Applying similar principles to fluorinated arenes could allow for the selective functionalization of the carbon-fluorine bonds or adjacent carbon-hydrogen bonds on the this compound ring. Furthermore, advanced catalytic methods are being developed for the direct enantioselective functionalization of pre-formed rings, a strategy that could be adapted to create chiral centers from the existing scaffold of fluorinated thioaromatics. rsc.org

Exploration of Novel Photochemical and Electrochemical Methodologies for C-S and C-F Functionalization

Photochemistry and electrochemistry are rapidly emerging as powerful and sustainable tools for forging and modifying chemical bonds. rsc.org These methods often operate under mild conditions and can unlock unique reactivity that is inaccessible through traditional thermal pathways. uni-regensburg.de For fluorinated thioaromatics, these techniques offer exciting possibilities for the selective activation of strong C-F bonds and the functionalization of the thiol group.

Recent studies have highlighted photochemical and electrochemical strategies for C-F bond activation and subsequent functionalization. rsc.orgresearchgate.net This includes hydrodefluorination, the replacement of a fluorine atom with hydrogen, which can be achieved using light or electricity, offering environmental and economic advantages. nih.gov A particularly relevant discovery is the use of a thiolate-excited state as an organophotocatalyst for single, chemoselective C-F bond activation, leading to the synthesis of valuable oxindole (B195798) derivatives. rsc.org This demonstrates a direct mechanistic link between the thiol group and C-F activation, a pathway that could be exploited in intramolecular reactions of this compound. On the electrochemical front, methods for the para-selective fluorination of anilides using electrochemically generated reagents have been reported, showcasing the precision possible with this technique. nih.gov

Table 2: Examples of Photochemical and Electrochemical Reactions

Reaction Type Methodology Key Features Relevance to Fluorinated Thioaromatics
C-F Activation/Functionalization Photochemical/Electrochemical Can replace dangerous chemical oxidants or metal catalysts; enables modification of pharmaceuticals. rsc.org Selective modification of the C-F bonds on the aromatic ring.
Hydrodefluorination (HDF) Photochemical/Electrochemical Converts C-F bonds to C-H bonds under mild conditions. nih.gov Tuning the degree of fluorination on the aromatic scaffold.
Thiolate-Photocatalyzed C-F Activation Photoinduced Uses the excited state of a thiolate as an organocatalyst; mild conditions. rsc.org Potential for intramolecular reactions involving the thiol and C-F bonds.
Anodic Fluorination Electrochemical In-situ generation of reactive fluorinating species; sustainable. nih.gov Introduction of additional fluorine atoms or modification of other positions.

Enhanced Interdisciplinary Research with Advanced Computational Chemistry for Predictive Design

The integration of computational chemistry, particularly Density Functional Theory (DFT), has become indispensable in modern chemical research. It provides a powerful lens for understanding reaction mechanisms, predicting reactivity, and designing new molecules and catalysts from first principles. For a molecule with the complexity of this compound, computational tools are crucial for navigating its potential reaction pathways.

DFT calculations have been successfully employed to elucidate the mechanisms of complex reactions, such as the photoinduced C-F activation initiated by thiolates, providing strong support for proposed reaction pathways. rsc.org Computational studies are also used to determine the factors controlling regio- and stereoselectivity in reactions involving fluorinated compounds. rsc.org By modeling transition states and reaction intermediates, chemists can predict the most likely outcome of a reaction before running it in the lab, saving significant time and resources. youtube.comacs.org In the future, predictive design using computational chemistry will guide the development of new catalysts specifically tailored for the selective functionalization of fluorinated thioaromatics, enabling the synthesis of novel compounds with precisely tuned electronic and steric properties.

Discovery of Unexplored Reactivity Modes and Catalytic Cycles for Arenethiol Derivatives

While much is known about the fundamental reactivity of thiols and aromatic rings, the search for novel transformations and catalytic cycles remains a vibrant area of research. The unique electronic profile of this compound, arising from the competing electron-donating methoxy (B1213986) group and electron-withdrawing fluorine atoms, may give rise to currently undiscovered reactivity.

Recent research has uncovered new ways to utilize arenethiols in synthesis. For example, a novel "thia-APEX" (Annulative π-Extension) reaction uses electron-deficient arenethiol derivatives to construct complex, sulfur-containing polycyclic aromatic compounds (thiopyryliums) in a single step from unfunctionalized aromatics. rsc.org This type of reactivity, where the arenethiol acts as a building block for extended π-systems, could be explored for the target molecule. Furthermore, the development of new catalytic cycles for C-H activation, often involving transition metals like rhodium or palladium, continues to push the boundaries of synthetic chemistry. researchgate.netresearchgate.net The principles behind these cycles, which involve steps like C-H activation, insertion, and reductive elimination, could be adapted to target the C-F or C-S bonds in this compound, leading to entirely new classes of transformations and products.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-Difluoro-2-methoxy-benzenethiol, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of a pre-functionalized aromatic precursor. For example, substituting a halogen (e.g., Cl) in 4,5-Difluoro-2-methoxy-benzyl chloride with a thiol group using thiourea or NaSH under controlled pH. Purity is validated via HPLC (≥98% purity threshold) and 1H/19F NMR to confirm substitution patterns. Fluorine chemical shifts in 19F NMR (~ -120 to -140 ppm for aromatic-F) and sulfur-related peaks in FTIR (2550 cm⁻¹ for S-H stretch) are critical markers .

Q. How does the electronic environment of the methoxy and thiol groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group (-OCH₃) activates the aromatic ring toward electrophilic substitution at specific positions, while the thiol (-SH) group can act as a nucleophile or participate in metal coordination (e.g., Pd-catalyzed couplings). Computational studies (DFT) predict regioselectivity by mapping electrostatic potential surfaces. Experimentally, reactivity is tested via Suzuki-Miyaura couplings, monitoring yields under varying catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F NMR shifts) during characterization?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or paramagnetic impurities. To address this:

  • Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of -OCH₃).
  • Compare experimental 19F shifts with DFT-simulated values (using software like Gaussian or ORCA).
  • Validate via X-ray crystallography if crystalline derivatives are obtainable. For example, structural analogs like 3,4-difluorobenzenethiol show consistent F···S nonbonded interactions in crystal lattices, which influence spectral properties .

Q. What strategies minimize dehalogenation side reactions during synthesis of this compound?

  • Methodological Answer : Dehalogenation is common under basic conditions. Mitigation approaches include:

  • Using anhydrous solvents (DMF, THF) and inert atmospheres (N₂/Ar) to avoid hydrolysis.
  • Optimizing reaction temperature (e.g., 60–80°C for thiourea-mediated thiolation) to balance kinetics and side-product formation.
  • Adding radical scavengers (e.g., BHT) to suppress homolytic cleavage of C-F bonds. Reaction progress is monitored via LC-MS to detect intermediates like 4,5-difluoro-2-methoxybenzene .

Q. How do steric and electronic effects of the substituents impact the compound’s application in metal-organic frameworks (MOFs)?

  • Methodological Answer : The thiol group’s ability to coordinate with metals (e.g., Au, Pd) makes it suitable for MOF linkers. Steric hindrance from the methoxy and fluorine substituents can modulate pore size and stability. For example:

  • Surface Plasmon Resonance (SPR) tests show Au nanoparticle aggregation when thiols bind, altering optical properties.
  • BET surface area analysis of MOFs synthesized with this ligand reveals pore sizes <2 nm, influenced by fluorine’s electronegativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.